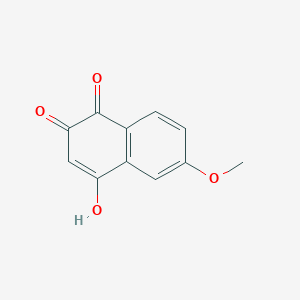

2-Hydroxy-6-methoxynaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-methoxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-15-6-2-3-7-8(4-6)9(12)5-10(13)11(7)14/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDJZQSOUDOKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454655 | |

| Record name | 2-hydroxy-6-methoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6223-31-0 | |

| Record name | 2-hydroxy-6-methoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxy 6 Methoxynaphthalene 1,4 Dione and Its Derivatives

Strategies for the Direct Synthesis of 2-Hydroxy-6-methoxynaphthalene-1,4-dione

The direct synthesis of this compound can be approached through several strategic pathways, ranging from the refinement of classical multi-step sequences to the development of more direct and innovative catalytic methods.

Refinements in Established Synthetic Routes

Established methods for the synthesis of substituted 2-hydroxy-1,4-naphthoquinones often rely on multi-step sequences that have been refined over time for improved efficiency and yield. Two prominent strategies include the use of substituted α-tetralones and the application of Diels-Alder reactions.

One classical approach involves the conversion of a substituted α-tetralone into the corresponding hydroxyquinone. This is typically achieved through oxidation in an oxygenated solution of tertiary butyl alcohol containing potassium tertiary butoxide. uwc.ac.za For the target compound, this would necessitate the prior synthesis of a 6-methoxy-α-tetralone.

A more versatile and commonly cited route involves a Diels-Alder condensation. uwc.ac.za This strategy would typically start with the reaction of a suitable diene, such as 1-methoxycyclohexa-1,3-diene, with a dienophile like 2-methoxy-1,4-benzoquinone. researchgate.net The resulting adduct undergoes a series of transformations including oxidation and pyrolysis, ultimately yielding a dimethoxy-naphthoquinone precursor. The final and critical step is the selective hydrolysis of the methoxy (B1213986) group at the C2 position to a hydroxyl group, a transformation often accomplished using aqueous sodium hydroxide, to yield the desired this compound. uwc.ac.zaorgsyn.org A similar, well-documented procedure for the parent compound, lawsone, involves the reaction of ammonium (B1175870) 1,2-naphthoquinone-4-sulfonate with methanol (B129727) and sulfuric acid to form 2-methoxy-1,4-naphthoquinone (B1202248), which is then hydrolyzed to 2-hydroxy-1,4-naphthoquinone (B1674593) with sodium hydroxide. orgsyn.org

| Route | Key Reactants | Key Steps | General Yield | Reference |

| Tetralone Oxidation | 6-methoxy-α-tetralone | Oxidation with O₂/t-BuOK | Variable | uwc.ac.za |

| Diels-Alder Cycloaddition | 1-methoxycyclohexa-1,3-diene, 2-methoxy-1,4-benzoquinone | Cycloaddition, Oxidation, Hydrolysis | Moderate | uwc.ac.zaresearchgate.net |

| Fieser's Method (Adapted) | 6-methoxy-1,2-naphthoquinone-4-sulfonate | Etherification, Hydrolysis | ~60% (for parent) | orgsyn.org |

Innovative Approaches in Nucleophilic Substitution Reactions

While nucleophilic substitution is more commonly employed for derivatization (see section 3.2), innovative approaches can apply these principles toward direct synthesis. A modern strategy involves the catalytic oxidation of a correspondingly substituted naphthol. For instance, an efficient method for producing 2-hydroxy-1,4-naphthoquinone involves the oxidation of 2-hydroxynaphthalene using hydrogen peroxide in the presence of a vanadium catalyst. google.com By analogy, a direct and high-yield synthesis of this compound could be achieved by applying this catalytic system to 6-methoxy-2-naphthol. This approach avoids some of the lengthy steps of more traditional routes and utilizes readily available starting materials.

Chemical Derivatization and Functionalization Strategies

The 2-hydroxy-1,4-naphthoquinone scaffold is highly amenable to chemical modification, particularly at the C3 position, which is activated for various reactions. These strategies allow for the synthesis of a vast library of derivatives with diverse functionalities. The reactivity of this compound is expected to be analogous to its well-studied parent compound, 2-hydroxy-1,4-naphthoquinone (lawsone).

Synthesis of Substituted Naphthoquinones through Diverse Reaction Mechanisms

The introduction of substituents at the C3 position of the naphthoquinone ring can be accomplished through several powerful reaction mechanisms.

Nucleophilic Substitution: The C3 position can be functionalized by reacting the parent hydroxynaphthoquinone with various nucleophiles. A notable example is the synthesis of 3-thio-derivatives through the reaction of lawsone with thiols in water, a process that can be facilitated by conventional heating or microwave irradiation. frontiersin.org Similarly, 3-aryl derivatives can be synthesized by reacting 2-hydroxy-1,4-naphthoquinones with activated aryl halides, such as o-fluoronitrobenzenes, in the presence of a base like potassium carbonate. clockss.org

Radical and Reductive Alkylation: Alkyl chains can be introduced at the C3 position via radical reactions. The classical Fieser method utilizes the radical alkylation of 2-hydroxy-1,4-naphthoquinone with a diacyl peroxide. nih.gov More contemporary methods include proline-catalyzed three-component reductive alkylation, which couples the hydroxynaphthoquinone with an aldehyde and a reducing agent to form 3-alkyl-substituted products in high yields. nih.gov

Michael Addition: The hydroxynaphthoquinone core can act as a Michael donor. For example, pyranonaphthoquinone derivatives can be synthesized in a one-pot, multi-component reaction involving the Michael addition of lawsone to an intermediate formed from the Knoevenagel condensation of an aryl aldehyde and malononitrile. nih.gov

| Reaction Type | Reagents/Catalysts | Substituent Introduced | Example Product Class | Reference |

| Nucleophilic Arylation | o-Fluoronitrobenzene, K₂CO₃ | Aryl group | 3-Aryl-2-hydroxy-1,4-naphthoquinones | clockss.org |

| Thioether Formation | Aryl/Alkyl Thiols | Thioether group | 3-Thio-2-hydroxy-1,4-naphthoquinones | frontiersin.org |

| Reductive Alkylation | Aldehyde, L-proline, Hantzsch ester | Alkyl group | 3-Alkyl-2-hydroxy-1,4-naphthoquinones | nih.gov |

| Michael Addition | Aldehyde, Malononitrile | Pyran ring system | Pyranonaphthoquinones | nih.gov |

Formation of Conjugates and Hybrid Molecular Architectures

The fusion of the this compound scaffold with other chemical moieties, particularly those containing nitrogen, leads to the formation of complex conjugates and hybrid molecules.

The introduction of nitrogen-based functional groups is a key strategy in the diversification of naphthoquinones. This can be achieved through several reliable synthetic routes.

One of the most prominent methods is the Mannich reaction . This three-component condensation of a hydroxynaphthoquinone, an aldehyde (often formaldehyde), and a primary or secondary amine provides a straightforward route to 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones. nih.govresearchgate.net This reaction is highly versatile, allowing for the incorporation of a wide range of alkyl, aryl, and heteroaryl amines. nih.gov

An alternative and direct approach is the nucleophilic substitution of a suitable leaving group on the quinone ring. For instance, the methoxy group of 2-methoxy-1,4-naphthoquinone can be displaced by primary amines in a thermal reaction to yield 2-amino-1,4-naphthoquinone derivatives. semanticscholar.orgrsc.org This method offers high regiospecificity. A related strategy involves the use of a halogenated precursor, such as 2-chloro-3-amino acid-1,4-naphthoquinone, where the chlorine atom is susceptible to substitution by various amine nucleophiles, enabling the synthesis of more complex amide derivatives. researchgate.net

| Method | Starting Material | Key Reagents | Product Type | Reference |

| Mannich Reaction | 2-Hydroxy-1,4-naphthoquinone | Aldehyde, Primary/Secondary Amine | 3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinones | nih.govresearchgate.net |

| Nucleophilic Substitution | 2-Methoxy-1,4-naphthoquinone | Primary Amine (e.g., picolylamine) | 2-Amino-1,4-naphthoquinones | semanticscholar.orgrsc.org |

| Nucleophilic Substitution | 2-Chloro-3-(X)-1,4-naphthoquinone | Amine Nucleophile | 2,3-Disubstituted Amino Naphthoquinones | researchgate.net |

Construction of Heterocyclic Conjugates

The fusion of the 2-hydroxy-1,4-naphthoquinone core with various heterocyclic systems is a prominent strategy for the development of novel compounds with enhanced or new biological properties. The electron-deficient nature of the quinone ring makes it an excellent substrate for reactions with nucleophilic heterocyclic amines or their precursors.

One of the most effective methods for creating such conjugates is through multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. A common approach involves the reaction of a 2-hydroxynaphthoquinone, an aldehyde, and an amine or an active methylene (B1212753) compound.

For instance, the one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone, various aromatic aldehydes, and heterocyclic amines like 2-aminopyridine (B139424) can yield complex aminomethylated naphthoquinone derivatives. While specific studies on the 6-methoxy derivative are less common, the reactivity of the core structure is well-established. The general mechanism proceeds through the initial formation of a Knoevenagel adduct between the aldehyde and the active C-3 position of the naphthoquinone, which then undergoes a Michael-type addition with the heterocyclic amine.

Recent research has explored the synthesis of benzo[g]chromene derivatives through a three-component reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile, catalyzed by L-proline. thieme-connect.com This methodology is highly adaptable for the 6-methoxy analogue, providing a pathway to a variety of chromene-fused naphthoquinones. The reaction proceeds under mild, environmentally friendly conditions, often in refluxing ethanol. thieme-connect.com

The synthesis of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives has also been achieved via a one-pot C,O-dialkylation of β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinone. researchgate.net This approach can be adapted to produce furan-fused heterocyclic conjugates of this compound.

Table 1: Examples of Heterocyclic Conjugate Synthesis with Naphthoquinone Scaffolds This table presents examples of reactions applicable to the this compound core, based on studies with related naphthoquinones.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehydes | Malononitrile | L-proline/Ethanol, reflux | 2-Amino-4-aryl-4H-benzo[g]chromene-5,10-dione | High | thieme-connect.com |

| 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehydes | Heterocyclic Amines | InCl₃/Water, reflux | 3-((Aryl)(heteroarylamino)methyl)-2-hydroxynaphthalene-1,4-dione | High | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | β-Dicarbonyl Compounds | - | Base/MeCN or DMSO | Naphtho[2,3-b]furan-4,9-dione | Moderate to High | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehydes | Anilines/Heterocyclic Amines | Montmorillonite (B579905) K-10 | 2-((Substituted amino)(phenyl)methyl)-3-hydroxynaphthalene-1,4-dione | Excellent | researchgate.net |

Derivatization via Mannich Reactions

The Mannich reaction is a cornerstone in medicinal chemistry for introducing an aminoalkyl side chain into a molecule, often leading to enhanced biological activity. For 2-hydroxy-1,4-naphthoquinones, this reaction typically occurs at the C-3 position, involving the condensation of the naphthoquinone with an aldehyde (often formaldehyde) and a primary or secondary amine. researchgate.net

The resulting Mannich bases of 2-hydroxy-1,4-naphthoquinone, known as 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones, are a class of compounds with significant interest due to their wide range of biological activities. researchgate.net The introduction of the methoxy group at the 6-position is expected to modulate the electronic properties of the aromatic ring system, potentially influencing the reactivity and biological profile of the resulting Mannich bases.

A general procedure for the synthesis of these derivatives involves stirring the this compound with an appropriate aldehyde and amine in a suitable solvent, such as ethanol, at room temperature or with gentle heating. nih.gov A variety of primary and secondary amines can be employed, leading to a diverse library of derivatives. For example, a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives were synthesized using the Mannich reaction with selected amines and aldehydes, showing promising biological activities. nih.gov

Table 2: Representative Mannich Reactions of 2-Hydroxy-1,4-naphthoquinone This table illustrates the versatility of the Mannich reaction on the lawsone scaffold, a methodology directly applicable to its 6-methoxy derivative.

| Naphthoquinone | Aldehyde | Amine | Solvent | Conditions | Yield (%) | Reference |

| 2-Hydroxy-1,4-naphthoquinone | Aryl/Alkyl Aldehydes | 2-Aminopyridine/n-Butylamine | Ethanol | 45 °C, 3 h | 22-90 | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | Substituted Benzaldehydes | Primary Amines | Ethanol | Room Temp, 12 h | 53-93 | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | Benzaldehydes | Butylamine/Octylamine | Ethanol | Room Temp, 12 h | 70-95 | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | Selected Aldehydes | Selected Amines | Not specified | Not specified | Good | nih.gov |

Catalytic Systems and Reaction Optimization in Naphthoquinone Synthesis

The development of efficient catalytic systems is crucial for optimizing the synthesis of naphthoquinones, aiming for higher yields, milder reaction conditions, and greater selectivity. A variety of catalysts, from metal complexes to enzymes, have been employed in the synthesis of the naphthoquinone core and its derivatives.

For the synthesis of the parent 2-hydroxy-1,4-naphthoquinone, a method involving the oxidation of 2-hydroxynaphthalene with hydrogen peroxide in the presence of a vanadium catalyst has been reported to give high yields. google.com This approach is cost-effective and represents a significant improvement over methods requiring more expensive catalysts. Another efficient process utilizes urea-hydrogen peroxide as the catalyst in a basic medium for the transformation of 1-naphthol (B170400) to 2-hydroxy-1,4-naphthoquinone. nih.gov

In the context of derivatization, various catalysts have been shown to be effective. For instance, nanoporous MCM-41 has been used as a reusable and effective catalyst for the one-pot, three-component synthesis of hydroxyl naphthalene-1,4-dione derivatives. researchgate.net This heterogeneous catalyst simplifies the work-up procedure and aligns with green chemistry principles. Similarly, montmorillonite K-10 has been successfully used as a catalyst for the synthesis of 2-((substituted amino)(phenyl)methyl)-3-hydroxynaphthalene-1,4-dione derivatives, offering short reaction times and excellent yields. researchgate.net

The use of bifunctional catalysts is another promising strategy. Mo-V-P heteropolyacids have been employed as bifunctional acid and redox catalysts for the one-pot synthesis of 1,4-naphthoquinones from hydroquinone (B1673460) and substituted 1,3-dienes. scirp.org This system allows for the Diels-Alder reaction and subsequent oxidation to occur in a single step under mild conditions. scirp.org

Green Chemistry Principles in Naphthoquinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of naphthoquinones to minimize environmental impact and enhance sustainability. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that reduce waste.

One-pot syntheses are a hallmark of green chemistry, as they reduce the number of reaction steps, solvent usage, and purification processes. The one-pot synthesis of 1,4-naphthoquinones via a laccase-catalyzed Diels-Alder reaction is a prime example of a green synthetic methodology. rsc.org This reaction uses water as the solvent and laccase, a "green" catalyst, to generate the quinone in situ, which then reacts with a diene. rsc.org This process avoids the use of hazardous heavy metal reagents and organic solvents. rsc.org

Solvent-free reactions, or those conducted in aqueous media, are another key aspect of green chemistry. The synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives via a three-component reaction in refluxing water, catalyzed by indium(III) chloride, demonstrates a simple, atom-economical, and environmentally friendly approach. nih.gov

Furthermore, the use of reusable heterogeneous catalysts, such as MCM-41, contributes to the greening of naphthoquinone synthesis by simplifying catalyst recovery and minimizing waste. researchgate.net The development of synthetic routes that are energetically efficient, such as those that proceed at room temperature or with minimal heating, is also a significant consideration. The synthesis of 2-hydroxy-1,4-naphthoquinone using urea-hydrogen peroxide as a catalyst is notable for its mild reaction conditions and the generation of harmless byproducts. nih.gov

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques Applied to 2-Hydroxy-6-methoxynaphthalene-1,4-dione

The precise structure of a molecule is deciphered through a synergistic application of various spectroscopic techniques. While specific experimental spectra for this compound are not widely available in the public domain, the characterization of closely related naphthoquinone derivatives provides a robust framework for understanding the expected spectral features of the title compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are indispensable in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the chemical environment of hydrogen and carbon atoms within a molecule. For this compound, ¹H NMR would reveal distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would provide crucial information about the substitution pattern on the naphthalene (B1677914) ring. Similarly, ¹³C NMR would show characteristic peaks for the carbonyl carbons, the hydroxyl- and methoxy-substituted carbons, and the remaining aromatic carbons. Studies on a wide array of 2-(n-alkylamino)-3R-naphthalene-1,4-dione derivatives have demonstrated the utility of 1D and 2D NMR techniques in assigning these signals unambiguously. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) groups of the quinone system, the C-O stretching of the methoxy group, and the C=C stretching of the aromatic rings. The positions of the carbonyl stretching vibrations can be influenced by intramolecular hydrogen bonding between the hydroxyl group and an adjacent carbonyl oxygen. The NIST Chemistry WebBook provides gas-phase IR spectrum data for the related compound 2-hydroxy-1,4-naphthoquinone (B1674593), which serves as a foundational reference. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Naphthoquinones typically display characteristic absorption bands in the UV and visible regions arising from π→π* and n→π* transitions of the conjugated system. The position and intensity of these bands are sensitive to the nature and position of substituents on the naphthoquinone core. For instance, the UV-Vis spectrum of 2-hydroxy-6-nitro-1-naphthaldehyde shows distinct absorption bands that shift upon changes in the chemical environment. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₈O₄), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (204.18 g/mol ). chemsynthesis.com The fragmentation pattern would provide further structural information by revealing stable fragments resulting from the cleavage of specific bonds.

While direct experimental data for the title compound is limited, the following table summarizes the key spectroscopic techniques and the expected observations based on the analysis of related naphthoquinone derivatives.

| Spectroscopic Technique | Expected Key Features for this compound |

| ¹H NMR | Signals for aromatic, methoxy, and hydroxyl protons with specific chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for carbonyl, aromatic, and methoxy carbons. |

| IR Spectroscopy | Characteristic bands for -OH, C=O (quinone), C-O, and aromatic C=C stretching vibrations. |

| UV-Vis Spectroscopy | Absorption maxima corresponding to π→π* and n→π* electronic transitions. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight and a characteristic fragmentation pattern. |

Crystallographic Analysis and Polymorphism Studies of Naphthoquinone Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly documented, the crystallographic analysis of analogous compounds offers valuable insights into the expected molecular geometry and intermolecular interactions.

For instance, the crystal structure of 2-Methoxynaphthalene-1,4-dione has been determined, revealing a monoclinic crystal system with specific unit cell dimensions. nih.gov In this related structure, the naphthalene-1,4-dione unit is essentially planar. nih.gov Such planarity is a common feature in many naphthoquinone derivatives. The study of various substituted naphthoquinones has highlighted the importance of intermolecular forces, such as hydrogen bonding and π-π stacking, in dictating the crystal packing. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties. While polymorphism in this compound has not been reported, studies on other substituted aromatic compounds, such as N-(3-Hydroxyphenyl)-3-methoxybenzamide, have revealed the existence of different polymorphs with variations in their crystal packing and hydrogen bonding networks. mdpi.com These studies underscore the potential for polymorphic behavior in substituted naphthoquinones, which could be influenced by the interplay of the hydroxyl and methoxy functional groups.

The table below presents crystallographic data for a closely related naphthoquinone derivative to illustrate the type of information obtained from such studies.

| Parameter | 2-Methoxynaphthalene-1,4-dione nih.gov |

| Chemical Formula | C₁₁H₈O₃ |

| Molecular Weight | 188.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.904(3) |

| b (Å) | 7.662(6) |

| c (Å) | 28.81(2) |

| β (°) | 93.562(7) |

| Volume (ų) | 860.1(12) |

| Z | 4 |

Advanced Computational Approaches for Structure Prediction and Validation

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and validating the structural and electronic properties of molecules. DFT calculations can provide optimized geometries, vibrational frequencies (correlating to IR spectra), NMR chemical shifts, and electronic transition energies (correlating to UV-Vis spectra) for compounds like this compound.

DFT studies on related naphthoquinone derivatives have shown excellent agreement between calculated and experimental data. researchgate.net For example, the reaction mechanism of the cyclization of 2-hydroxy chalcone (B49325) has been successfully investigated using the M06-2X functional, demonstrating the predictive power of these methods. researchgate.net Such computational approaches can be employed to:

Predict the most stable conformation: By calculating the energies of different possible arrangements of the hydroxyl and methoxy groups.

Simulate spectroscopic data: To aid in the interpretation of experimental spectra or to predict them in their absence.

Investigate intermolecular interactions: To understand how molecules of this compound might pack in a crystal lattice.

The insights gained from computational studies on related systems, such as 2-n-alkylamino-naphthalene-1,4-diones, where DFT calculations were used to support NMR and crystallographic findings, highlight the reliability of these methods. nih.govresearchgate.net

The following table outlines the types of information that can be obtained through advanced computational approaches for this compound.

| Computational Method | Predicted Properties |

| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, and bond angles. |

| Calculated vibrational frequencies (IR and Raman spectra). | |

| Predicted ¹H and ¹³C NMR chemical shifts. | |

| Calculated electronic transitions (UV-Vis spectra). | |

| Analysis of frontier molecular orbitals (HOMO-LUMO). | |

| Time-Dependent DFT (TD-DFT) | More accurate prediction of electronic absorption spectra. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility and dynamics in solution. |

Chemical Reactivity and Mechanistic Investigations

Redox Properties and Electron Transfer Mechanisms of 2-Hydroxy-6-methoxynaphthalene-1,4-dione

The redox activity of naphthoquinones is a cornerstone of their chemical and biological function. For this compound, the quinone moiety can undergo reversible one- or two-electron reduction to form highly reactive intermediates. The acceptance of a single electron transforms the quinone into a semiquinone radical anion. The addition of a second electron yields a hydroquinone (B1673460) dianion. nih.govmdpi.com These electron transfer processes are central to its interactions with biological systems.

The redox potential of the quinone is modulated by its substituents. The electron-donating nature of the hydroxyl and methoxy (B1213986) groups influences the stability of the resulting semiquinone and hydroquinone forms. In many biological contexts, 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives are deprotonated at the hydroxyl group under physiological conditions. This deprotonation can facilitate interactions with biological targets. nih.gov

The general mechanism for the redox cycling of naphthoquinones is illustrated below:

Quinone (Q) + e⁻ ⇌ Semiquinone (Q•⁻) Semiquinone (Q•⁻) + e⁻ ⇌ Hydroquinone (Q²⁻)

These intermediates can react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂), which contributes to the biological activity of this class of compounds. nih.gov

Table 1: Redox Intermediates of this compound

| Form | Description | Key Features |

| Quinone | The oxidized state of the molecule. | Electrophilic character. |

| Semiquinone | A radical anion formed by one-electron reduction. | Highly reactive paramagnetic species. |

| Hydroquinone | A dianion formed by two-electron reduction. | Can be protonated to form the corresponding hydroquinone. |

Reactivity of the Hydroxyl and Methoxy Substituents

The hydroxyl and methoxy groups on the naphthoquinone ring significantly influence its reactivity. The hydroxyl group at the 2-position imparts acidic properties and can undergo deprotonation to form a phenoxide ion. This anion is a key intermediate in various reactions. For instance, in the presence of a base, 2-hydroxy-1,4-naphthoquinones can react with aldehydes. uwc.ac.za The nucleophilicity of the carbon at the 3-position is enhanced in the resulting anion, facilitating addition reactions.

Photochemical Transformations of Naphthoquinone Systems

Naphthoquinones are known to undergo a variety of photochemical transformations due to their favorable photophysical properties. mdpi.com A notable reaction is the photoacylation of 1,4-quinones with aldehydes. This reaction proceeds via the excitation of the quinone to its triplet state, which then abstracts a hydrogen atom from the aldehyde to form a radical pair. Subsequent recombination and tautomerization lead to the formation of an acylated hydroquinone. mdpi.com

While specific studies on the photochemical transformations of this compound are not extensively documented, the general principles of naphthoquinone photochemistry apply. The presence of the hydroxyl and methoxy groups would be expected to influence the photophysical properties, such as the lifetime of the excited state and the efficiency of intersystem crossing, thereby affecting the outcome of photochemical reactions.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving naphthoquinones are crucial for understanding their behavior in various systems. For instance, studies on the dyeing of textiles with lawsone (2-hydroxy-1,4-naphthoquinone) have provided insights into the thermodynamic parameters of its adsorption. researchgate.net These studies calculate parameters such as the standard affinity, enthalpy, and entropy of dyeing, which describe the spontaneity and energetics of the process.

For this compound, similar principles would govern its reactions. The rates of its redox reactions and nucleophilic additions would be dependent on factors such as temperature, concentration of reactants, and the solvent system. Thermodynamic considerations, including the enthalpy and entropy changes of a reaction, determine the position of equilibrium and the feasibility of a transformation.

Biological Activities and Pharmacological Research of 2 Hydroxy 6 Methoxynaphthalene 1,4 Dione and Analogues

Anticancer and Cytotoxic Potentials

The 1,4-naphthoquinone (B94277) scaffold is a core component of numerous natural and synthetic compounds that exhibit a wide array of biological activities, including potent anticancer effects. mdpi.comnih.gov The anticancer properties of this class of compounds are a major focus of research, with several derivatives showing promise in preclinical studies. jst.go.jpnih.gov

The cytotoxic potential of naphthoquinone analogues has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard measure of cytotoxic activity.

A study on 2-methoxy-1,4-naphthoquinone (B1202248), an analogue where the hydroxyl group of the target compound is replaced by a methoxy (B1213986) group, demonstrated its cytotoxicity against gastric adenocarcinoma (MKN45) cells. It induced apoptosis at concentrations of 25-50 μM and caused significant necrosis at doses higher than 50 μM. Another natural derivative, 2-methoxy-6-acetyl-7-methyljuglone, induced apoptosis in breast cancer (MCF-7) and melanoma (B16-F10) cells. nih.gov

The cytotoxic activities of various other analogues of 2-Hydroxy-6-methoxynaphthalene-1,4-dione are summarized in the interactive table below, showcasing their efficacy against different cancer cell lines.

The anticancer effects of naphthoquinone derivatives are attributed to a variety of complex cellular and molecular mechanisms. These compounds can interfere with multiple signaling pathways crucial for cancer cell survival and proliferation. nih.gov

A primary mechanism of action for many naphthoquinones is the generation of reactive oxygen species (ROS), which leads to oxidative stress within cancer cells. nih.gov The quinone structure can undergo redox cycling, a process that produces superoxide (B77818) radicals and other ROS. d-nb.info This increase in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways. csir.co.za

For instance, the cytotoxic effects of 2-methoxy-1,4-naphthoquinone in lung adenocarcinoma cells are mediated through the generation of ROS, which in turn activates the JNK and MAPK signaling pathways. nih.gov Similarly, other naphthoquinone derivatives have been shown to induce apoptosis in liver cancer cells by increasing ROS levels. nih.gov This overproduction of ROS disrupts the normal redox balance of the cell, leading to mitochondrial dysfunction and the activation of apoptotic caspases. nih.govnih.gov

Naphthoquinones can induce DNA damage, a critical event that can lead to cell cycle arrest and apoptosis. nih.gov This genotoxic effect can be a direct consequence of the elevated levels of ROS, which can cause oxidative damage to DNA bases and induce strand breaks. nih.govcsir.co.za

Furthermore, some quinone-based anticancer drugs are known to function by intercalating into the DNA double helix, disrupting DNA replication and transcription processes. The planar aromatic structure of the naphthoquinone core is suitable for such interactions. The induction of DNA damage is often marked by the phosphorylation of histone H2AX, which serves as a signal for DNA repair mechanisms. nih.gov A synthetic 1,4-naphthoquinone derivative known as CNN1 has been shown to induce apoptosis through DNA damage and promote the upregulation of the H2AFX gene, which codes for histone H2AX. mdpi.com

Naphthoquinones and their analogues exert their anticancer effects by inhibiting the activity of crucial enzymes involved in cancer cell proliferation and survival.

DNA Topoisomerases: These enzymes are essential for resolving topological issues in DNA during replication, transcription, and recombination. Many anticancer drugs target topoisomerases, trapping the enzyme-DNA complex and leading to DNA strand breaks and cell death. nih.gov Naphthoquinones are recognized as potent inhibitors of both topoisomerase I and II. mdpi.comd-nb.info For example, a series of 6-acyl-5,8-dimethoxy-1,4-naphthoquinone derivatives demonstrated significant inhibitory activity against DNA topoisomerase I. mdpi.com The anti-acute myeloid leukemia activity of some naphthoquinones is mediated through a combination of topoisomerase inhibition and ROS generation, culminating in DNA damage and apoptosis. nih.gov

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often hyperactivated in cancer. While this is a common target for anticancer drugs, specific studies directly linking this compound or its close naphthoquinone analogues to PI3K inhibition are not prominent in the reviewed literature.

AKR1C3 (Aldo-Keto Reductase 1C3): This enzyme is involved in the biosynthesis of androgens and is overexpressed in certain cancers, such as castration-resistant prostate cancer, making it an attractive therapeutic target. nih.govresearchgate.net While some non-steroidal anti-inflammatory drugs (NSAIDs) with a naphthalene (B1677914) core, like naproxen, have been identified as AKR1C3 inhibitors, this activity is not directly associated with the naphthoquinone structure of the primary compound of interest. nih.govresearchgate.net However, research on other 6-methoxynaphthalene derivatives has shown promising inhibitory activity against the HCT-116 colon cancer cell line, with molecular docking studies suggesting potential interaction with AKR1C3. researchgate.net

Beyond specific enzymatic targets, naphthoquinone analogues can interact with and inhibit a range of other proteins involved in cancer progression. The cytotoxicity of these compounds can be attributed to their ability to modulate various signaling pathways. For instance, 2-methoxy-1,4-naphthoquinone has been reported to trigger apoptosis in lung cancer cells through the activation of JNK and MAPK signaling pathways. nih.gov

Other molecular interactions observed for naphthoquinone analogues include:

Modulation of Bcl-2 family proteins: Some derivatives can alter the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. This includes down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1 and up-regulating pro-apoptotic proteins like Bax. nih.gov

Inhibition of MKK7 and Cdc25: Certain 1,4-naphthoquinone derivatives have been synthesized and identified as inhibitors of Mitogen-activated protein kinase kinase 7 (MKK7) and Cell division cycle 25 (Cdc25) phosphatases, both of which play roles in cell cycle progression and tumorigenesis. nih.gov

Targeting Keap1: A 1,4-naphthoquinone analogue, BH10, was found to potentially target the Kelch-like ECH-associated protein 1 (Keap1), leading to an increase in cellular oxygen consumption and selective cytotoxicity towards cancer cells. nih.gov

Table of Mentioned Compounds

Mechanisms of Action in Anticancer Activity

Bioreductive Alkylation and Quinone Methylation Pathways

The concept of bioreductive alkylation is central to the mechanism of action for many quinone-based antineoplastic agents. This process involves the enzymatic reduction of a quinone to a hydroquinone (B1673460), which can then eliminate a leaving group to form a highly reactive quinone methide. This intermediate can subsequently alkylate biological nucleophiles, such as DNA and proteins, leading to cellular damage and cytotoxicity.

Studies on analogues, such as 2- and 6-methyl-1,4-naphthoquinone (B15433) derivatives, have provided insight into this potential mechanism. bldpharm.com Research involving mesylates, tosylates, and N-(chloroethyl)carbamates of these methyl-naphthoquinones demonstrated that compounds with better leaving groups exhibited greater antineoplastic efficacy. bldpharm.com This finding supports the hypothesis that bioreductive activation to a quinone methide is a key step in their mode of action. bldpharm.com While these studies were not conducted on this compound itself, they establish a fundamental principle for how the naphthoquinone scaffold can function as a bioreductive alkylating agent. bldpharm.com Other synthetic approaches for creating 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives have utilized radical alkylation or three-component reductive alkylation methods to form crucial C-C bonds.

Currently, specific research detailing the quinone methylation pathways for this compound is not extensively available in the scientific literature.

Antimicrobial Efficacy

Naphthoquinone derivatives are recognized for their significant antimicrobial properties. Analogues of this compound have demonstrated considerable antibacterial activity across a range of pathogens. For instance, 2-methoxy-1,4-naphthoquinone (MeONQ), isolated from Impatiens balsamina L., has shown effectiveness against multiple antibiotic-resistant strains of Helicobacter pylori.

A broader investigation into synthetic naphthalene-1,4-dione derivatives revealed significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 500 μg/ml against a panel of eight bacterial strains. A majority of these synthesized compounds displayed particularly strong and selective antibacterial properties against Staphylococcus aureus. General mechanisms for the antimicrobial effects of 1,4-naphthoquinones include the generation of reactive oxygen species (ROS), disruption of mitochondrial respiration, and damage to DNA through alkylation or intercalation.

Table 1: Antibacterial Activity of Naphthalene-1,4-dione Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| Naphthalene-1,4-dione derivatives | Staphylococcus aureus | 7.8 - 500 | |

| Naphthalene-1,4-dione derivatives | Proteus spp. | 7.8 - 500 | |

| Naphthalene-1,4-dione derivatives | Escherichia coli | 7.8 - 500 | |

| Naphthalene-1,4-dione derivatives | Klebsiella spp. | 7.8 - 500 | |

| Naphthalene-1,4-dione derivatives | Enterobacter spp. | 7.8 - 500 | |

| Naphthalene-1,4-dione derivatives | Pseudomonas spp. | 7.8 - 500 | |

| Naphthalene-1,4-dione derivatives | Salmonella spp. | 7.8 - 500 | |

| Naphthalene-1,4-dione derivatives | Enterococcus spp. | 7.8 - 500 | |

| 2-methoxy-1,4-naphthoquinone | Helicobacter pylori | Not specified |

The antifungal potential of naphthoquinones has been extensively studied, with 2-methoxynaphthalene-1,4-dione (2-MNQ) emerging as a compound of significant interest. Research has demonstrated its efficacy against pathogenic yeasts, particularly species of Cryptococcus and Candida. In studies against nine isolates of Cryptococcus spp., 2-MNQ exhibited potent antifungal activity with MIC values ranging from 3.12 to 12.5 µg/mL.

The mechanism of antifungal action is believed to involve multiple cellular targets. The presence of a methoxy group on the naphthoquinone ring enhances the compound's lipophilicity, which may facilitate its interaction with and disruption of fungal cell membranes and mitochondria. Evidence suggests that the primary antifungal mechanism could be the disruption of fungal membrane permeability, leading to the leakage of essential intracellular components like nucleotides. Furthermore, checkerboard assays revealed a synergistic interaction between 2-MNQ and the conventional antifungal drug Amphotericin B against Cryptococcus neoformans, suggesting complementary mechanisms that include increased fungal membrane permeability and the induction of oxidative stress. This synergistic effect allowed for a significant reduction in the effective concentration of Amphotericin B.

Table 2: Antifungal Activity of 2-methoxynaphthalene-1,4-dione (2-MNQ)

| Fungal Species | MIC Range (µg/mL) | Cellular Target/Mechanism | Reference |

| Cryptococcus spp. | 3.12 - 12.5 | Fungal membrane, Mitochondria | |

| Candida albicans | <1.56 - 6.25 | Disruption of membrane permeability | |

| Dermatophytes | <1.56 | Not specified |

The antiviral potential of the naphthoquinone scaffold has been explored through the study of various analogues. Derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone), specifically Mannich bases, have been synthesized and evaluated for antiviral activity, among other biological properties.

While direct antiviral studies on this compound are limited, computational studies on related structures offer valuable insights. Molecular docking analyses have shown that certain naphthoquinones, such as 2-acetyl-8-methoxy-1,4-naphthoquinone, may possess inhibitory activity against the main proteinase of SARS-CoV-2. The proposed mechanism involves the naphthoquinone molecule fitting into the proteinase's active site and forming hydrogen bonds with key amino acid residues, thereby inhibiting its function.

The development of novel agents against mycobacterial infections is a critical area of research. While the broader class of naphthoquinones has been investigated, specific studies focusing on this compound are not widely documented. However, research into related structures indicates potential. For example, synthetic hybrids of naphthoquinones with 1,2,3-triazole moieties have been reported to possess antituberculosis activity. This suggests that the naphthoquinone core can be a valuable pharmacophore for the design of antimycobacterial agents, although further investigation into the specific efficacy of the 2-hydroxy-6-methoxy substituted variant is required.

Antiparasitic Investigations

Analogues of this compound have a long history of investigation as antiparasitic agents, particularly for their antimalarial properties. Research dating back to the 1940s identified 3-alkyl-2-hydroxy-1,4-naphthoquinones as potent compounds against Plasmodium species. This line of research ultimately contributed to the development of the antimalarial drug atovaquone.

More recent studies have synthesized and evaluated 2-hydroxy-1,4-naphthoquinones containing 3-alkyldiarylether side chains for their inhibitory activity against Plasmodium falciparum. The primary mechanism of action for these compounds is the inhibition of the parasite's mitochondrial electron transport chain. Assay data indicate that these 2-hydroxy-1,4-naphthoquinone derivatives bind to the Qo site of cytochrome bc1 (complex III), a different binding site than some other diarylether antimalarials. This activity highlights the critical role of the 2-hydroxy-1,4-naphthoquinone scaffold in targeting essential parasitic metabolic pathways. Besides their antimalarial action, these compounds have also been noted for general antiprotozoal properties.

Antiplasmodial Activity against Malaria Parasites

The fight against malaria, a disease caused by parasites of the Plasmodium genus, is continually challenged by the emergence of drug-resistant strains. This has spurred the investigation of novel chemical entities with antiplasmodial properties. Derivatives of 2-hydroxy-1,4-naphthoquinone have shown promise in this area.

Research into 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives has revealed significant in-vitro antimalarial activity against Plasmodium falciparum. malariaworld.org A study synthesizing a series of these compounds through a Mannich reaction identified several derivatives with potent activity. malariaworld.org For instance, ten derivatives displayed IC50 values ranging from 0.77 to 4.05 μg/mL. malariaworld.org The most effective compound in this series featured an n-butyl substituted aminomethyl group. malariaworld.org

Furthermore, the structural framework of 2-hydroxy-1,4-naphthoquinones is related to atovaquone, a known antimalarial drug that targets the parasite's mitochondrial electron transport chain. nih.govnih.gov However, modifications to the 2-hydroxy-1,4-naphthoquinone structure, such as the introduction of a phosphonium (B103445) cation, have been shown to have a detrimental effect on antiplasmodial activity. nih.gov This was attributed to the ionization of the acidic hydroxyl group at physiological pH. nih.gov Interestingly, converting the hydroxyl group to an alkoxy substituent restored potent antiplasmodial activity. nih.gov

Studies on 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether side chains have also been conducted, building upon historical research. nih.gov These investigations aim to create more metabolically stable compounds with improved antimalarial efficacy. nih.gov

| Compound/Derivative | Target Organism | Activity (IC50) | Reference |

| 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives | Plasmodium falciparum | 0.77 - 4.05 μg/mL | malariaworld.org |

| 2-hydroxy 1,4-naphthoquinone cations (phosphonium analogues) | Plasmodium falciparum (W2 strain) | 2175 - 6731 nM (weak activity) | nih.gov |

| Uncharged controls (related to phosphonium analogues) | Plasmodium falciparum (W2 strain) | 339–392 nM | nih.gov |

| Alkoxy-substituted 1,4-naphthoquinone cations | Heteroresistant P. falciparum W2 | 17.4–49.5 nM | nih.gov |

Antipneumocystic and Antitrypanosome Effects

Beyond malaria, 2-hydroxy-1,4-naphthoquinone derivatives have been evaluated for their efficacy against other protozoan parasites. One notable target is Pneumocystis carinii (now known as Pneumocystis jirovecii), an opportunistic fungus that causes severe pneumonia in immunocompromised individuals. Atovaquone, a 2-hydroxy-1,4-naphthoquinone derivative, is a known treatment for this condition. nih.gov In a study testing a range of cyclic 1,4-diones, five out of seven of the most active 1,4-naphthoquinone derivatives against P. carinii were 2-hydroxy-1,4-naphthoquinones. nih.govnih.gov This highlights the importance of the 2-hydroxy-1,4-naphthoquinone scaffold for antipneumocystic activity. nih.govnih.gov

The antitrypanosomal potential of this class of compounds has also been explored. Chagas disease, caused by Trypanosoma cruzi, is a significant health issue in Latin America. Several naphthoquinone derivatives have demonstrated trypanocidal activity. nih.govnih.gov For example, naphthofuranquinones synthesized from 2-hydroxy-3-allyl-1,4-naphthoquinone were found to be active against both epimastigote and trypomastigote forms of T. cruzi. nih.gov Research on 2-hydroxy-3-phenylsulfanylmethyl- nih.govnih.gov-naphthoquinone derivatives has identified promising hit compounds for further development. nih.gov Structure-activity relationship studies have indicated that the presence of a chlorine atom in the thiophenol benzene (B151609) ring is important for trypanocidal activity. nih.gov

Anti-inflammatory Response Modulation

The inflammatory response is a crucial biological process, but its dysregulation can lead to chronic diseases. Naphthoquinones and their derivatives have been identified as having anti-inflammatory properties. nih.gov Modern studies have identified that some naphthoquinone derivatives possess anti-inflammatory capabilities. nih.gov

While direct studies on this compound are limited, research on structurally related compounds provides insights. For instance, various chalcone (B49325) derivatives, which share some structural similarities, have been shown to modulate inflammatory responses. Specifically, certain dihydroxy-methoxychalcones have demonstrated the ability to reduce the secretion of inflammatory proteins by macrophages and block certain cellular adhesion processes in neutrophils. nih.govnih.govmdpi.commdpi.com These compounds can modulate key signaling pathways, such as the NF-κB and MAPK pathways, to reduce inflammation. nih.govmdpi.com

Antioxidant Capacity and Protective Effects

The ability of a compound to counteract oxidative stress is a key indicator of its potential therapeutic value. Hydroxynaphthoquinones are known for their antioxidant properties, which are closely linked to their chemical structure.

Free Radical Scavenging Mechanisms

The antioxidant activity of hydroxynaphthalenones stems from their ability to scavenge free radicals. researchgate.net The primary mechanism for this is often through hydrogen atom transfer (HAT), where the hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.netresearchgate.net The enol structure present in some of these compounds is considered a key factor in their antioxidant activity. nih.gov

The position of the hydroxyl group on the naphthalene ring significantly influences the radical scavenging ability. nih.gov Intramolecular hydrogen bonding can also play a role in the antioxidant properties of these molecules. researchgate.net Quantum-chemical studies have supported the importance of this feature in their radical-scavenging activities. researchgate.net The scavenging capacity of these compounds has been evaluated against various radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netnih.gov

Protection Against DNA Damage Induced by Oxidative Stress

Oxidative stress can lead to significant cellular damage, including to DNA. nih.gov Free radicals can cause various types of DNA lesions, which, if not repaired, can contribute to mutagenesis and disease. nih.gov Antioxidants can offer protection by neutralizing these damaging radicals before they can interact with DNA.

While some naphthoquinone derivatives have been shown to induce DNA damage in certain contexts, such as in cancer cells, their antioxidant properties suggest a potential protective role under different conditions. nih.govnih.gov The ability of hydroxynaphthoquinones to scavenge free radicals is a direct mechanism by which they could prevent oxidative damage to DNA. By intercepting reactive oxygen species, these compounds can help maintain the integrity of the genetic material. The H2AFX gene, which plays a role in the DNA damage response, has been shown to be upregulated by a 1,4-naphthoquinone derivative in a leukemia cell line. nih.govnih.gov

Emerging Biological Activities

Research into 2-hydroxy-1,4-naphthoquinone and its analogues is ongoing, with new biological activities being continually discovered. One emerging area of interest is their potential as antiplatelet agents. frontiersin.org Thio-derivatives of 2-hydroxy-1,4-naphthoquinone have been synthesized and shown to inhibit platelet aggregation induced by collagen and TRAP-6. frontiersin.org The structure-activity relationship in these studies indicated that a thiophenyl moiety enhances this activity. frontiersin.org

The anticancer properties of naphthoquinones are also a significant area of investigation. nih.gov Derivatives of 2-hydroxy-1,4-naphthoquinone have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov These compounds can induce apoptosis, or programmed cell death, in cancer cells, making them promising candidates for the development of new anticancer drugs. nih.gov

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Nature on Biological Efficacy

The biological activity of naphthoquinones is highly dependent on the type and position of substituents on both the quinone and benzene (B151609) rings. These modifications influence the molecule's electronic properties, redox potential, lipophilicity, and steric interactions with biological targets. mdpi.com

The presence of a hydroxyl group at the C2 position, as in the parent compound lawsone, is significant. However, the introduction of a methoxy (B1213986) group at the C6 position on the benzene ring is expected to modulate the electronic environment of the entire molecule. Methoxy groups are electron-donating, which can influence the redox potential of the quinone system and thereby alter its biological activity. For instance, in a study of various 6-methoxynaphthalene derivatives (not quinones), modifications to the core structure led to promising anticancer activity, highlighting the importance of this substitution pattern. researchgate.net

In the broader family of 1,4-naphthoquinones, the position of substituents is critical. For example, comparing hydroxylated derivatives of 1,4-naphthoquinone (B94277) showed that their toxicity and mechanism of action varied significantly with the position of the -OH group. mdpi.com The introduction of different acyl and alkyl derivatives at the hydroxyl position of lawsone and juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) resulted in varied cytotoxic activities against cancer cell lines. nih.gov This underscores that even subtle changes to the substituents can have a profound impact on biological outcomes.

Interactive Table: Effect of Substitution on Naphthoquinone Derivatives' Activity

| Compound/Derivative | Base Scaffold | Substitution | Observed Biological Effect |

|---|---|---|---|

| Lawsone Derivative 4 | 2-hydroxy-1,4-naphthoquinone (B1674593) | Acyl derivative | More cytotoxic on tumoral than non-tumoral cells nih.gov |

| Thio-derivative 4 | 2-hydroxy-1,4-naphthoquinone | 2-((4-bromophenyl)thio)- | Potent antiplatelet activity frontiersin.org |

| Mannich base 1 | 2-hydroxy-1,4-naphthoquinone | 3-(n-butylaminomethyl)- | Good antimalarial activity |

| 2-Methoxy-1,4-naphthoquinone (B1202248) | 1,4-naphthoquinone | 2-methoxy- | Potent anti-H. pylori activity nih.gov |

Role of the Naphthoquinone Ring System in Bioactivity

The 1,4-naphthoquinone core is the primary pharmacophore responsible for the broad spectrum of biological activities exhibited by this class of compounds, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. researchgate.net Its bioactivity is intrinsically linked to its electrochemical properties.

The key feature of the naphthoquinone ring is its ability to undergo redox cycling. It can accept one or two electrons to form semiquinone and hydroquinone (B1673460) species, respectively. semanticscholar.org This process can generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, within cells. The resulting oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, which is a primary mechanism for the cytotoxic effects against cancer cells and pathogens. mdpi.commdpi.com

Modulating Activity through Chemical Modifications and Derivatization

The bioactivity of 2-hydroxy-1,4-naphthoquinone and its analogs can be fine-tuned through chemical derivatization. The C2-hydroxyl group and the C3-position are common sites for modification to enhance potency, selectivity, or pharmacokinetic properties. thieme-connect.com

One of the most common strategies involves the substitution at the C3 position. The acidity of the C2-hydroxyl group makes the adjacent C3 proton susceptible to removal, facilitating reactions like the Mannich reaction, which introduces aminomethyl groups. A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives synthesized via the Mannich reaction showed that the nature of the side chain significantly influenced their antimalarial activity.

Another successful approach is the introduction of thio-derivatives. The synthesis of new thio-derivatives of lawsone by reacting it with various thiophenols has yielded compounds with significant antiplatelet activity. The structure-activity relationship of these derivatives showed that both the thiophenyl moiety itself and the nature and position of substituents on the phenyl ring were key to the observed biological activity. frontiersin.org For example, 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione was identified as a particularly potent inhibitor of platelet aggregation. frontiersin.org

Furthermore, reactions can lead to more complex heterocyclic systems. The reaction of 2-hydroxy-1,4-naphthoquinone with various benzaldehydes and aryl amines has been shown to produce benzoacridine-5,6-dione derivatives, which exhibit potent anti-breast cancer activity. nih.gov These modifications fundamentally alter the shape, size, and electronic properties of the parent molecule, leading to new mechanisms of action or enhanced interaction with biological targets. The development of efficient and environmentally friendly synthetic methods continues to expand the library of these derivatives, paving the way for new therapeutic agents. thieme-connect.com

Interactive Table: Effect of Derivatization on 2-Hydroxy-1,4-Naphthoquinone Activity

| Reaction Type | Position of Modification | Resulting Derivative Class | Change in Biological Activity |

|---|---|---|---|

| Mannich Reaction | C3 | Aminomethyl derivatives | Creation of potent antimalarial agents |

| Thiol Addition | C3 | Thio-derivatives | Enhanced antiplatelet activity frontiersin.org |

| Radical Alkylation | C3 | 3-Alkyldiarylether derivatives | Generation of compounds with antimalarial (P. falciparum) activity nih.gov |

Computational Chemistry and Molecular Modeling in Understanding 2 Hydroxy 6 Methoxynaphthalene 1,4 Dione Biology

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. While specific molecular docking studies for 2-Hydroxy-6-methoxynaphthalene-1,4-dione are not extensively reported in the literature, insights can be drawn from studies on structurally similar naphthoquinone derivatives.

For instance, molecular docking studies on related 1,4-naphthoquinone (B94277) derivatives have been performed to understand their binding to various protein targets. These studies often reveal the importance of hydrogen bonding and hydrophobic interactions in the binding process. For this compound, the hydroxyl and methoxy (B1213986) groups are expected to play a significant role in defining its interaction with protein binding sites. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxy group can participate in hydrophobic interactions and also act as a hydrogen bond acceptor.

To illustrate the potential interactions, a hypothetical docking scenario can be considered. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable complex. The interactions are typically visualized to identify key amino acid residues in the protein's active site that are involved in the binding.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Putative Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | ||

| Putative Dehydrogenase B | -7.9 | Ser139, Asn142 | Hydrogen Bond |

| Phe265, Trp269 | Pi-Pi Stacking |

Note: The data in this table is illustrative and based on typical findings for naphthoquinone derivatives, as specific experimental data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. QSAR studies on various series of 1,4-naphthoquinone derivatives have consistently highlighted the importance of physicochemical properties such as hydrophobicity, electronic effects, and steric factors in determining their biological activities. researchgate.net

The key molecular descriptors that would be relevant for a QSAR analysis of this compound include:

LogP (Octanol-Water Partition Coefficient): A measure of the compound's hydrophobicity. The methoxy group would increase the hydrophobicity compared to the parent 2-hydroxy-1,4-naphthoquinone (B1674593).

Dipole Moment: A measure of the polarity of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which are related to the electron-donating and electron-accepting capabilities of the molecule, respectively.

A typical QSAR equation takes the form:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where the coefficients (c1, c2, etc.) indicate the relative importance of each descriptor.

Table 2: Key Physicochemical Descriptors for this compound Relevant to QSAR Studies

| Descriptor | Predicted Value | Significance in QSAR |

| Molecular Weight | 204.18 g/mol | Influences transport and binding |

| LogP | ~1.5 - 2.0 | Crucial for membrane permeability and hydrophobic interactions |

| Number of Hydrogen Bond Donors | 1 (from -OH) | Important for specific interactions with target proteins |

| Number of Hydrogen Bond Acceptors | 4 (from C=O, -OH, -OCH3) | Important for specific interactions with target proteins |

Note: The predicted LogP value is an estimate based on the structure.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. In the context of drug discovery, MD simulations are used to study the stability of ligand-protein complexes, to understand the conformational changes that occur upon binding, and to calculate binding free energies.

While no specific MD simulation studies have been published for this compound, the methodology has been applied to other naphthoquinone-protein complexes. An MD simulation of this compound bound to a protein target would typically involve the following steps:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Equilibration: The system is gradually heated and equilibrated to a stable temperature and pressure.

Production Run: A long simulation is run to collect data on the trajectory of all atoms in the system.

Analysis of the MD trajectory can provide information on the stability of the binding pose, the flexibility of the ligand and the protein, and the key interactions that are maintained throughout the simulation. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess the stability of the complex.

Table 3: Potential Insights from a Molecular Dynamics Simulation of this compound

| Analysis Type | Information Gained | Potential Findings for this compound |

| RMSD Analysis | Stability of the ligand-protein complex | A stable RMSD would suggest a persistent binding mode. |

| Hydrogen Bond Analysis | Persistence of key hydrogen bonds | The hydroxyl group is likely to form stable hydrogen bonds with the protein. |

| Water Bridging Analysis | Role of water molecules in binding | Water molecules may mediate interactions between the ligand and the protein. |

| Binding Free Energy Calculation | Quantitative estimation of binding affinity | Would provide a more accurate prediction of binding strength than docking alone. |

Theoretical Predictions of Reactivity and Selectivity

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the intrinsic reactivity and selectivity of molecules. These methods can be used to calculate various molecular properties that are related to chemical reactivity, such as the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.

For this compound, DFT calculations can provide valuable insights into its chemical behavior. The molecular electrostatic potential (MEP) map, for example, can identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. The regions of negative potential (typically colored in red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

The energies of the frontier molecular orbitals, HOMO and LUMO, are also important indicators of reactivity. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Studies on the related compound, 2-hydroxy-1,4-naphthoquinone (lawsone), have shown that the quinone ring is the most reactive part of the molecule. ucr.ac.cr The presence of the electron-donating hydroxyl and methoxy groups in this compound is expected to influence the electron distribution and reactivity of the molecule.

Table 4: Predicted Reactivity Descriptors for this compound from Theoretical Calculations

| Descriptor | Predicted Information | Implication for Reactivity |

| HOMO Energy | Electron-rich regions (likely around the hydroxyl and methoxy groups) | Indicates sites prone to electrophilic attack. |

| LUMO Energy | Electron-deficient regions (likely the carbonyl carbons) | Indicates sites prone to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps of positive and negative electrostatic potential | Visually identifies reactive sites for electrophilic and nucleophilic interactions. |

| Fukui Functions | Localized reactivity indices | Predicts the most reactive atoms for different types of chemical reactions. |

Potential Industrial and Environmental Applications

Role in Dyes and Pigments

Naphthoquinones as a class are well-known for their chromophoric properties, with many natural and synthetic derivatives used as dyes. A prominent example is Lawsone (2-hydroxy-1,4-naphthoquinone), the primary coloring agent in henna. researchgate.netsigmaaldrich.comfishersci.ca Its ability to produce a permanent stain is due to a chemical reaction between the quinone and the protein keratin. nih.gov

However, a thorough review of scientific databases and chemical literature reveals a lack of specific information regarding the use of 2-Hydroxy-6-methoxynaphthalene-1,4-dione as a dye or pigment. While its structural similarity to coloring agents like Lawsone might suggest chromophoric potential, there are no documented studies or industrial records confirming its application or development for this purpose. Its properties as a colorant, including color intensity, stability, and fabric affinity, remain uncharacterized in public-domain research.

Applications in Agrochemicals and Materials Science

Derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) have been investigated for a range of applications, including roles as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. google.com Some naphthoquinones have demonstrated biological activities, such as antifungal and antibacterial properties, which are relevant to agrochemical research. researchgate.net

Despite the broad investigation into the naphthoquinone chemical space, specific research detailing the application of this compound in agrochemicals or materials science is not currently available. Its potential as a pesticide, herbicide, or fungicide has not been reported. Similarly, there are no studies indicating its use as a monomer, polymer additive, or component in advanced materials. Research has focused on other isomers and derivatives, leaving the potential of this specific compound unexplored in these fields. researchgate.net

Environmental Fate and Impact Assessment

The environmental fate of a chemical involves its persistence, degradation, and potential toxicity in various ecosystems. For related compounds like 2-hydroxy-1,4-naphthoquinone (Lawsone), biodegradation pathways have been studied. For instance, the bacterium Pseudomonas taiwanensis has been shown to completely degrade Lawsone, breaking it down into intermediates like salicylic (B10762653) acid and catechol. nih.govresearchgate.net Ecotoxicity data is also available for the related compound 2-methoxy-1,4-naphthoquinone (B1202248). nih.gov

However, for this compound, there is a notable absence of specific environmental data. No studies concerning its biodegradability, potential for bioaccumulation, or ecotoxicity towards aquatic or terrestrial organisms have been published. Therefore, a formal environmental impact assessment cannot be constructed. Predictive models based on its structure could offer theoretical insights, but empirical data from experimental studies is required for a definitive evaluation.

Future Directions and Translational Research

Development of Novel Therapeutic Agents

The 2-hydroxy-1,4-naphthoquinone (B1674593) framework is a versatile starting point for the synthesis of new therapeutic agents. bohrium.com The modification of this scaffold by adding various chemical groups can enhance its pharmacological properties. mdpi.comwikipedia.org For instance, derivatives of the parent compound, 2-hydroxy-1,4-naphthoquinone (also known as Lawsone), have been synthesized to create potent new drug candidates. A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives were developed via the Mannich reaction and showed significant in-vitro antimalarial activity against Plasmodium falciparum. nih.gov One derivative, featuring an n-butyl substituted aminomethyl group, was particularly effective. nih.gov

Similarly, new thio-derivatives of Lawsone have been designed and synthesized, demonstrating enhanced antiplatelet activity. nih.gov Specifically, compound 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione was identified as a highly active derivative, inhibiting platelet aggregation induced by both TRAP-6 and collagen. nih.gov These successes underscore a promising future direction: the use of 2-Hydroxy-6-methoxynaphthalene-1,4-dione as a central scaffold for combinatorial synthesis. By introducing diverse side chains, researchers can develop novel libraries of compounds for screening against a wide array of diseases, from cancers to infectious and cardiovascular conditions. mdpi.com

Exploration of Undiscovered Biological Targets

A critical area of future research is the identification and validation of the biological targets of this compound. Studies on structurally related naphthoquinones provide a roadmap for this exploration. For example, 2-hydroxy-1,4-naphthoquinone derivatives have been identified as highly specific noncovalent inhibitors of the essential bacterial thymidylate synthase ThyX. nih.gov These compounds act by mimicking the natural substrate dUMP, which is crucial for the enzyme's function. nih.gov This suggests that ThyX could be a potential, yet unconfirmed, target for this compound and its derivatives in the development of new antibiotics.

Another promising target is the human enzyme aldo-keto reductase 1C3 (AKR1C3), which is implicated in castration-resistant prostate cancer. nih.gov Certain 6-methoxynaphthalene derivatives have been synthesized and shown to be potent inhibitors of AKR1C3. mdpi.com Given its structure, investigating the inhibitory activity of this compound against AKR1C3 is a logical next step. The known ability of quinones to act as electrophiles and prooxidants also suggests they can interact with a variety of regulatory proteins and cell signaling pathways, which warrants further investigation. dntb.gov.ua

| Potential Biological Target | Function | Therapeutic Area | Rationale for Exploration |

|---|---|---|---|

| Thymidylate Synthase ThyX | Essential for bacterial DNA synthesis | Antibacterial | Related 2-hydroxy-1,4-naphthoquinone scaffolds are known potent inhibitors. nih.gov |

| Aldo-Keto Reductase 1C3 (AKR1C3) | Involved in androgen synthesis in prostate cancer | Anticancer | Related 6-methoxynaphthalene derivatives inhibit AKR1C3. nih.govmdpi.com |

| Platelet Aggregation Pathways | Key process in thrombosis | Cardiovascular | Thio-derivatives of the parent compound show significant antiplatelet activity. nih.gov |

| DNA Topoisomerase | Regulates DNA topology during replication | Anticancer | Many naphthoquinones exhibit cytotoxic properties by targeting topoisomerases. nih.gov |

Advanced Synthetic Methodologies for Scalable Production

The advancement of synthetic chemistry offers new avenues for the efficient and scalable production of this compound. While traditional methods can be challenging, modern protocols provide more robust solutions. nih.gov One advanced approach involves a three-component reaction of 2-hydroxynaphthalene-1,4-dione, an aldehyde, and an amine, which can be efficiently catalyzed by nanoporous materials like MCM-41. nih.gov Such multi-component reactions are highly atom-economical and environmentally friendly. nih.gov

Other promising methods reported for related naphthoquinones include radical alkylation and three-component reductive alkylation, which have been used to create derivatives with antimalarial activity. mdpi.com For the core structure, a Diels-Alder condensation followed by oxidation, pyrolysis, and hydrolysis represents a viable pathway. nih.gov For true industrial-scale production, a patented method for producing the parent compound, 2-hydroxy-1,4-naphthoquinone, could be adapted. This method involves the oxidation of 2-hydroxynaphthalene with hydrogen peroxide in the presence of a vanadium catalyst, which allows for high-yield production at a lower cost. ijpsr.com Exploring the application of this catalytic oxidation to a 6-methoxy substituted precursor could enable cost-effective, large-scale synthesis of the target compound.

Integration with Nanotechnology and Drug Delivery Systems